molecular formula C7H11F3N2O3S B138502 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate CAS No. 145022-44-2

1-Ethyl-3-methylimidazolium trifluoromethanesulfonate

Cat. No.: B138502
CAS No.: 145022-44-2
M. Wt: 260.24 g/mol
InChI Key: ZPTRYWVRCNOTAS-UHFFFAOYSA-M
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Description

1-Ethyl-3-methylimidazolium trifluoromethanesulfonate is an ionic liquid composed of a 1-ethyl-3-methylimidazolium cation and a trifluoromethanesulfonate anion. It is known for its stability and unique properties, making it useful in various scientific and industrial applications .

Preparation Methods

1-Ethyl-3-methylimidazolium trifluoromethanesulfonate can be synthesized by reacting 1-ethyl-3-methylimidazole with trifluoromethanesulfonic acid. The reaction typically occurs in an organic solvent, with heating and stirring to facilitate the process. The product is then purified through appropriate treatment and crystallization .

Chemical Reactions Analysis

1-Ethyl-3-methylimidazolium trifluoromethanesulfonate undergoes various chemical reactions, including:

    Oxidation and Reduction: It can participate in redox reactions, often facilitated by specific catalysts.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

    Common Reagents and Conditions: Reactions often involve organic solvents and catalysts to enhance reaction rates and yields.

    Major Products: The products depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Ethyl-3-methylimidazolium trifluoromethanesulfonate is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate involves its interaction with molecular targets through ionic interactions and hydrogen bonding. These interactions can influence the stability and reactivity of the compound in various chemical and biological systems .

Comparison with Similar Compounds

1-Ethyl-3-methylimidazolium trifluoromethanesulfonate is compared with other similar ionic liquids, such as:

  • 1-Butyl-3-methylimidazolium trifluoromethanesulfonate
  • 1-Ethyl-3-methylimidazolium tetrafluoroborate
  • 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide

These compounds share similar properties but differ in their specific anions, which can affect their solubility, stability, and reactivity. The unique combination of the 1-ethyl-3-methylimidazolium cation and trifluoromethanesulfonate anion in this compound provides distinct advantages in certain applications .

Properties

IUPAC Name

1-ethyl-3-methylimidazol-3-ium;trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N2.CHF3O3S/c1-3-8-5-4-7(2)6-8;2-1(3,4)8(5,6)7/h4-6H,3H2,1-2H3;(H,5,6,7)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPTRYWVRCNOTAS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C[N+](=C1)C.C(F)(F)(F)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4047965
Record name 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate
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Molecular Weight

260.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145022-44-2
Record name 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate
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Record name 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate
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Record name 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate
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Record name 3-Ethyl-1-methyl-1H-imidazolium 1,1,1-trifluoromethanesulfonate (1:1)
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Synthesis routes and methods

Procedure details

6.31 g (0.0768 mol) of 1-methylimidazole in 50 ml of dry hexane are introduced into a round-bottomed flask fitted with a reflux condenser. 13.75 g (0.0772 mol) of ethyl triflate are added over the course of 20 minutes with constant stirring and cooling with the aid of an ice bath. After a further 10 minutes, the ice bath is then replaced by an oil bath, and the reaction mixture is refluxed for one hour (oil-bath temperature 70-75° C.). After the hexane has been removed by distillation, the reaction mixture which remains is held at 80-90° C. in a 30-100 Pa vacuum for 5 hours, giving 19.80 g (yield: 99.1%) of 1-methyl-3-ethylimidazolium trifluoromethanesulfonate as a transparent, colourless liquid.
Quantity
6.31 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
13.75 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 1-ethyl-3-methylimidazolium trifluoromethanesulfonate?

A1: The molecular formula is C8H11F3N2O3S, and its molecular weight is 284.26 g/mol.

Q2: What spectroscopic techniques are commonly employed to study this compound?

A2: Infrared (IR) spectroscopy is widely used to investigate interactions of this compound with various materials. [, , ] Raman spectroscopy, often combined with Density Functional Theory (DFT) calculations, provides insights into the electronic structure and molecular interactions of this ionic liquid. [, ]

Q3: How does the presence of this compound affect the properties of polymers like high-density polyethylene (HDPE)?

A3: Adding this compound to HDPE/kenaf core fiber biocomposites can act as a plasticizer, decreasing tensile strength and modulus while significantly increasing tensile extension at break. [] This indicates enhanced flexibility in the biocomposite.

Q4: What happens to the conductivity of a system containing this compound when water is introduced?

A4: The addition of a small amount of this compound to a poly(vinylidene fluoride-co-hexafluoropropylene)/succinonitrile system significantly increases electrical conductivity, from ~10-7 to ~10-3 S cm-1 at room temperature. [] This enhancement is attributed to improved ion mobility and dissociation facilitated by the ionic liquid.

Q5: Can this compound be used as a solvent in chemical reactions?

A5: Yes, this compound is an effective solvent for the oxidative depolymerization of lignin. Research has shown that using Manganese(II) nitrate [Mn(NO3)2] as a catalyst in this ionic liquid leads to high conversion rates of lignin into valuable products like syringaldehyde and 2,6-dimethoxy-1,4-benzoquinone (DMBQ). []

Q6: How does this compound perform as an electrolyte in electrochemical applications?

A6: this compound shows promise as an electrolyte in various electrochemical applications. Research indicates that its use in zinc/graphite rechargeable cells results in an average open circuit voltage of 1.10 V with low variation over time. [] Additionally, it has demonstrated potential in double-layer capacitors, contributing to good cycling stability and performance. [, ]

Q7: How is Density Functional Theory (DFT) employed in research involving this compound?

A7: DFT calculations are crucial for understanding the interaction of this compound with other molecules. For instance, DFT calculations combined with infrared spectroscopy helped determine the preferred adsorption geometry of the ionic liquid on a gold surface. [] In another study, DFT, alongside Molecular Dynamics (MD) simulations, was used to model and interpret the structural organization of this compound within a wetting layer on a gold surface. [] This approach provided insights into the interactions between the ionic liquid, the gold surface, and the impact of water content on the system's behavior.

Q8: How does the inclusion of a polarizable force field in Molecular Dynamics simulations impact the study of this compound?

A8: Molecular dynamics simulations employing polarizable force fields provide valuable insights into the dynamic behavior of this compound. These simulations enable the calculation of properties like dielectric spectra, which can be further utilized to understand solvation dynamics in this ionic liquid. []

Q9: How does the structure of this compound influence its interactions with solid surfaces?

A9: The trifluoromethanesulfonate anion in this compound plays a key role in its interactions with solid surfaces. For instance, studies have revealed that the SO3 group of the anion interacts with the alumina surface. [] This interaction influences the ionic liquid's behavior at the interface, highlighting the significance of the anion structure in determining its physicochemical properties.

Q10: How stable is this compound under high pressure?

A10: Research using infrared spectroscopy reveals that this compound remains in a liquid state under high pressures up to 10 GPa and doesn't show signs of crystallization. [] This stability under pressure makes it suitable for high-pressure applications.

Q11: Are there any studies investigating the environmental impact of this compound?

A11: While this specific Q&A compilation does not include detailed ecotoxicological studies, it highlights the need for such research. Understanding the biodegradability and potential environmental impact of this compound is crucial for its sustainable application.

Q12: How does the solubility of carbon dioxide (CO2) in this compound change with temperature?

A12: The solubility of CO2 in this compound decreases with increasing temperature. [] This information is crucial for designing processes involving CO2 capture using this ionic liquid, as temperature control is vital for optimal performance.

Q13: Does the presence of water affect the solubility of gases like carbon dioxide in this compound?

A13: Research indicates that adding water to this compound can reduce the solubility of CO2, while it does not significantly affect the solubility of CO2 in ionic liquids based on the tris(pentafluoroethyl)trifluorophosphate anion. [] This observation suggests that the choice of anion in the ionic liquid can significantly influence gas solubility in the presence of water.

Q14: Are there any other ionic liquids that can be used as alternatives to this compound for specific applications?

A14: Yes, several ionic liquids can serve as alternatives, each with its own set of properties. For example, 1-allyl-3-methylimidazolium chloride ([Amim]Cl) demonstrates higher efficiency in separating acetone-methanol mixtures compared to this compound. [] The choice of the most suitable ionic liquid depends on the specific application and desired properties, such as conductivity, viscosity, and thermal stability.

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